REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Li]CCCC.[CH2:11](Br)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].O>C1COCC1.CCCCCC>[CH2:11]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)Br
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
After stirring for 1 hour at 0° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
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Type
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TEMPERATURE
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Details
|
the mixture was cooled to −40° C.
|
Type
|
TEMPERATURE
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Details
|
The mixture was slowly heated to r.t
|
Type
|
EXTRACTION
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Details
|
the mixture was extracted with diethylether (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The product was purified by means of vacuum distillation
|
Type
|
CUSTOM
|
Details
|
This product was prepared
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |